molecular formula C14H27N3O3 B4632943 ETHYL 2-{[(4-ISOPENTYLPIPERAZINO)CARBONYL]AMINO}ACETATE

ETHYL 2-{[(4-ISOPENTYLPIPERAZINO)CARBONYL]AMINO}ACETATE

Cat. No.: B4632943
M. Wt: 285.38 g/mol
InChI Key: CUIIQVZQQDNWOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-{[(4-ISOPENTYLPIPERAZINO)CARBONYL]AMINO}ACETATE is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is notable for its unique structure, which includes a piperazine ring substituted with an isopentyl group, making it a subject of interest in various scientific fields.

Scientific Research Applications

ETHYL 2-{[(4-ISOPENTYLPIPERAZINO)CARBONYL]AMINO}ACETATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neurology due to the presence of the piperazine ring.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[(4-ISOPENTYLPIPERAZINO)CARBONYL]AMINO}ACETATE typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The piperazine derivative is prepared separately and then coupled with the ester using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[(4-ISOPENTYLPIPERAZINO)CARBONYL]AMINO}ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Hydrolysis: Carboxylic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of ETHYL 2-{[(4-ISOPENTYLPIPERAZINO)CARBONYL]AMINO}ACETATE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

    ETHYL ACETATE: A simpler ester with widespread use as a solvent.

    METHYL 2-{[(4-ISOPENTYLPIPERAZINO)CARBONYL]AMINO}ACETATE: Similar structure but with a methyl group instead of an ethyl group.

    ETHYL 2-{[(4-ETHYLPIPERAZINO)CARBONYL]AMINO}ACETATE: Similar structure but with an ethyl group on the piperazine ring.

Uniqueness

This compound is unique due to the presence of the isopentyl group on the piperazine ring, which may confer distinct pharmacological properties compared to its analogs. This structural feature can influence the compound’s binding affinity, selectivity, and overall biological activity.

Properties

IUPAC Name

ethyl 2-[[4-(3-methylbutyl)piperazine-1-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-4-20-13(18)11-15-14(19)17-9-7-16(8-10-17)6-5-12(2)3/h12H,4-11H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIIQVZQQDNWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)N1CCN(CC1)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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